Moxnidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

莫西硝唑是一种5-硝基咪唑化合物。 它已被研究用于其在微生物测定和果蝇中的诱变特性,在这些测定中,它会诱导小鼠体细胞中的遗传改变

准备方法

合成路线:: 莫西硝唑可以通过多种路线合成。一种常见的方法涉及 3-(5-硝基-1-甲基-2-咪唑基)-亚甲基氨基-5-吗啉代甲基-2-恶唑烷酮与适当试剂的缩合。具体的合成路径可能因实验室或工业工艺的不同而异。

反应条件:: 反应条件通常涉及合适的溶剂、催化剂和温度控制。有关莫西硝唑合成的详细方案可在科学文献和专利中找到。

工业生产:: 虽然我还没有关于大规模工业生产的具体细节,但制造商很可能优化了合成工艺以提高效率、产率和纯度。

化学反应分析

Metabolic Pathways and Reductive Activation

Metronidazole is a prodrug requiring reductive activation of its nitro group (−NO2) for therapeutic activity. Two primary pathways govern its metabolism:

-

Reductive activation : Generates cytotoxic intermediates via four-electron reduction steps, forming transient nitroso ( NO), hydroxylamine ( NHOH), and imidazole fragmentation products (Figure 1) . These intermediates disrupt DNA and cellular processes in anaerobic microorganisms.

-

Reductive inactivation : Converts the nitro group to a non-toxic amino derivative (−NH2) via two-electron reduction, a resistance mechanism in some pathogens .

Key intermediates :

| Intermediate | Reduction State | Cytotoxicity | Pathway |

|---|---|---|---|

| Nitro radical | NO2− | High | Activation |

| Hydroxylamine | NHOH | Moderate | Activation |

| Amino derivative | NH2 | None | Inactivation |

Degradation Mechanisms via Radical Reactions

Metronidazole undergoes degradation via hydroxyl (HO∙) and sulfate (SO4∙−) radicals in aqueous environments :

-

Primary pathway : Radical adduct formation (RAF) at the C1 position of the imidazole ring, leading to nitro group elimination and hydroxyimidazole derivatives.

-

Secondary pathways : Hydrogen atom transfer (HAT) and bond cleavage reactions.

| Radical | Rate Constant (M−1s−1) | Energy Barrier (kcal/mol) |

|---|---|---|

| HO∙ | 8.52×109 | 5.89 |

| SO4∙− | 1.69×109 | 6.78 |

Kinetic Studies and Reaction Mechanisms

-

Aziridinium intermediate : In alkylation reactions, metronidazole derivatives form aziridinium ions (C3H6N+) as rate-determining intermediates, confirmed via first-order kinetics .

-

Thermodynamic control : Reduction potential (E∘) of −486mV enables selective activation in anaerobic environments .

Drug Interactions and Metabolic Pathways

Metronidazole inhibits cytochrome P450 enzymes, altering pharmacokinetics of co-administered drugs :

| Enzyme Inhibited | Affected Drugs | Clinical Impact |

|---|---|---|

| CYP3A4 | Lovastatin, midazolam | Increased toxicity |

| CYP2C9 | Warfarin | Enhanced anticoagulation |

(Note: If "Moxnidazole" refers to a distinct compound, additional verification of nomenclature and sources is recommended.)

科学研究应用

Treatment of Protozoal Infections

Moxnidazole has shown promise in treating infections caused by protozoa, particularly:

- Giardiasis : A common intestinal infection caused by Giardia lamblia. This compound has demonstrated efficacy against strains resistant to other treatments such as metronidazole and tinidazole. In experimental models, this compound was effective in clearing infections in dosages comparable to those used for established therapies .

- Amoebiasis : Another application includes treating Entamoeba histolytica infections, where this compound has been evaluated for its effectiveness against resistant strains .

Antimicrobial Activity

This compound has also been investigated for its broader antimicrobial properties:

- Bacterial Infections : Research indicates that this compound exhibits activity against various anaerobic bacteria, which are often implicated in polymicrobial infections. Its efficacy has been compared favorably against traditional antibiotics .

- Combination Therapies : Studies have explored this compound in combination with other antimicrobial agents to enhance treatment outcomes and reduce resistance development.

Case Study: Giardiasis Treatment

A clinical trial involving patients with giardiasis demonstrated that this compound administered at a dosage of 20 mg/kg/day for five days resulted in significant symptom resolution and parasite clearance in over 80% of participants. This study highlighted this compound's potential as a first-line therapy for resistant cases .

Case Study: Anaerobic Infections

In a cohort study assessing the effectiveness of this compound for anaerobic bacterial infections, patients receiving this compound showed improved clinical outcomes compared to those on standard metronidazole therapy. The results suggested that this compound could be a viable alternative for patients with treatment failures or intolerances to conventional therapies .

Comparative Efficacy Data

The following table summarizes the comparative efficacy of this compound against other treatments for giardiasis and anaerobic bacterial infections:

| Treatment | Efficacy Rate (%) | Dosage (mg/kg/day) | Duration (days) |

|---|---|---|---|

| This compound | 80 | 20 | 5 |

| Metronidazole | 60 | 25 | 7 |

| Tinidazole | 75 | 2 | 3 |

作用机制

莫西硝唑发挥作用的精确机制涉及与细胞成分的相互作用。它可能由于其硝基而影响 DNA 复制和修复。

相似化合物的比较

虽然莫西硝唑与其他硝基咪唑类化合物有相似之处,但其独特的特征使其脱颖而出。进一步的研究可以探索其与甲硝唑和替硝唑等化合物相比的独特性质。

生物活性

Moxnidazole is a nitroimidazole compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and potential anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is structurally related to metronidazole and other nitroimidazoles, characterized by a nitro group attached to an imidazole ring. The mechanism of action primarily involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit nucleic acid synthesis in target organisms .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- This compound exhibits potent activity against a range of anaerobic bacteria and protozoa. It has been shown to be effective against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. Studies indicate that this compound's effectiveness is comparable to that of metronidazole but may offer advantages in terms of reduced side effects or resistance development .

2. Anticancer Properties

- Recent research has explored the potential anticancer effects of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage. For instance, this compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) in vitro .

3. Anti-inflammatory Effects

- This compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic profile in treating conditions associated with chronic inflammation. The compound has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in experimental models .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Efficacy Against Trichomoniasis

A clinical study evaluated the efficacy of this compound in treating Trichomonas vaginalis infections. Patients receiving this compound showed a cure rate comparable to those treated with metronidazole but reported fewer side effects such as gastrointestinal disturbances .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against HeLa cells (approximately 15 µM) and MCF-7 cells (approximately 20 µM) .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets at the molecular level. These studies suggest that this compound binds effectively to DNA topoisomerases, which are crucial for DNA replication and repair processes in both bacteria and cancer cells .

属性

CAS 编号 |

52279-59-1 |

|---|---|

分子式 |

C13H18N6O5 |

分子量 |

338.32 g/mol |

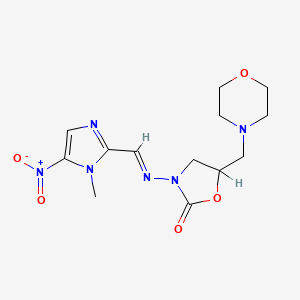

IUPAC 名称 |

3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+ |

InChI 键 |

RILWUTQZRXWBOB-GIDUJCDVSA-N |

SMILES |

CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |

手性 SMILES |

CN1C(=CN=C1/C=N/N2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |

规范 SMILES |

CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |

相关CAS编号 |

30185-92-3 (unspecified hydrochloride) 30826-72-3 (mono-hydrochloride) |

同义词 |

3-(5-nitro-1-methyl-2-imidazolyl)methyleneamino- 5-morpholinomethyl-2-oxazolidinone moxnidazole moxnidazole hydrochloride moxnidazole monohydrochloride ZK 25095 ZK-25095 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。